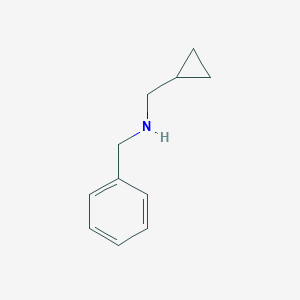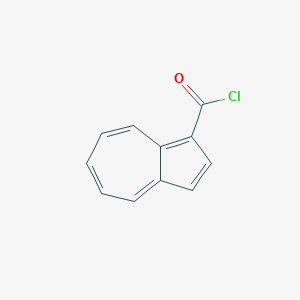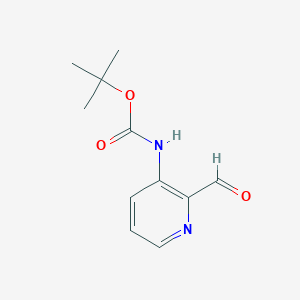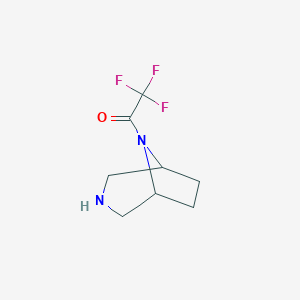
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL
Overview
Description
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of propanol, with a benzyl group and an octadecyloxy group attached to the carbon chain. The purpose of
Mechanism Of Action
The mechanism of action of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is not well understood. However, it is believed that the compound interacts with the lipid bilayer of cell membranes, which can affect the permeability and fluidity of the membrane. This can have implications for drug delivery and cellular uptake of various compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. However, studies have shown that the compound is non-toxic and has low levels of cytotoxicity. Additionally, the compound has been shown to have good stability in various solvents and under different conditions.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL is its good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has low levels of cytotoxicity and is non-toxic, which makes it a safe option for use in lab experiments. However, one limitation of the compound is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for research on 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL. One area of focus could be on further understanding the mechanism of action of the compound, which could provide insights into its potential use in drug delivery systems. Additionally, future research could focus on exploring the potential use of the compound in the development of new surfactants and emulsifiers. Another area of research could be on developing new synthesis methods for the compound, which could improve its purity and yield. Overall, the potential applications of 2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL make it an interesting compound for further scientific research.
Scientific Research Applications
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of drug delivery systems. The compound has been shown to have good solubility in lipids, which makes it a promising candidate for use in liposomal drug delivery systems. Additionally, the compound has been studied for its potential use in the development of new surfactants and emulsifiers.
properties
CAS RN |
86008-21-1 |
|---|---|
Product Name |
2-(Benzyloxy)-3-(octadecyloxy)propan-1-OL |
Molecular Formula |
C28H50O3 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
3-octadecoxy-2-phenylmethoxypropan-1-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3 |
InChI Key |
AVIFKOIVNVRTPE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 |
synonyms |
3-(Octadecyloxy)-2-(phenylmethoxy)-1-propanol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)








![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)


